molecular formula C14H20N2O2 B1658842 Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate CAS No. 623586-01-6

Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate

Cat. No.: B1658842
CAS No.: 623586-01-6
M. Wt: 248.32
InChI Key: SPINZGLIWMLHIE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate typically involves the reaction of benzyl chloride with 3,4-dimethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Benzyl Chloride with 3,4-Dimethylpiperazine:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:

    Benzylpiperazine: Known for its stimulant properties.

    3,4-Dimethylpiperazine: Used as an intermediate in organic synthesis.

    N-Benzylpiperazine: Studied for its psychoactive effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

623586-01-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32

IUPAC Name

benzyl (3R)-3,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-8-15(12)2)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/t12-/m1/s1

InChI Key

SPINZGLIWMLHIE-GFCCVEGCSA-N

SMILES

CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H]1CN(CCN1C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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